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Introduction

Fundus neovascularization, the abnormal growth of new blood vessels in the back of the eye,
is a hallmark of several debilitating ocular diseases, including neovascular age-related macular
degeneration (nAMD) and diabetic macular edema (DME). These conditions are leading
causes of blindness globally, creating a significant unmet medical need for more effective and
durable therapies. While the introduction of anti-vascular endothelial growth factor (VEGF)
monotherapies has revolutionized treatment, a substantial number of patients exhibit a
suboptimal response or face a high treatment burden due to the need for frequent intravitreal
injections. Faricimab, the first-in-class bispecific antibody for intraocular use, represents a
significant advancement in the management of these conditions. By simultaneously targeting
two distinct and critical pathways involved in the pathogenesis of neovascular retinal diseases
—the VEGF-A and angiopoietin-2 (Ang-2) pathways—faricimab offers a novel mechanism of
action aimed at improving visual outcomes and extending treatment durability. This technical
guide provides an in-depth overview of the core scientific and clinical data supporting faricimab
as a therapeutic agent for fundus neovascularization.

Mechanism of Action: Dual Inhibition of VEGF-A and
Angiopoietin-2
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Faricimab is a humanized bispecific antibody that independently binds to and neutralizes both
VEGF-A and Ang-2.[1][2][3] This dual-targeting mechanism addresses two key mediators of
vascular instability and leakage in the retina.

o VEGF-A Inhibition: Similar to existing anti-VEGF therapies, faricimab binds to all isoforms of
VEGF-A, preventing their interaction with VEGF receptors (VEGFRS) on the surface of
endothelial cells.[1][3] This blockade inhibits downstream signaling cascades that promote
endothelial cell proliferation, migration, and vascular permeability, thereby suppressing
neovascularization.[1]

» Angiopoietin-2 Inhibition: Ang-2 is a key regulator of vascular stability through its interaction
with the Tie2 receptor.[4][5] In healthy, quiescent vessels, Angiopoietin-1 (Ang-1) binding to
Tie2 promotes vascular integrity. Under pathological conditions, such as hypoxia, Ang-2
expression is upregulated and acts as a competitive antagonist to Ang-1 at the Tie2 receptor.
[2][3] This disruption of Tie2 signaling leads to pericyte dropout, endothelial cell
destabilization, and increased vascular permeability, making the vasculature more
susceptible to the effects of pro-angiogenic factors like VEGF-A.[4][5] By neutralizing Ang-2,
faricimab is thought to restore the balance of Tie2 signaling, leading to enhanced vascular
stability and a reduction in inflammation.[2][3]

The simultaneous inhibition of both VEGF-A and Ang-2 by faricimab is hypothesized to have a
synergistic effect, providing more comprehensive control of the neovascular process and
potentially leading to more durable therapeutic outcomes compared to VEGF-A inhibition alone.
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Caption: Dual mechanism of action of Faricimab.

Quantitative Data from Clinical Trials

The efficacy and durability of faricimab have been demonstrated in two large, identically
designed Phase 3 clinical trials, TENAYA (NCT03823287) and LUCERNE (NCT03823300), in
patients with nAMD.[6][7][8][9] These studies compared faricimab 6.0 mg administered at
intervals of up to 16 weeks (Q16W) with aflibercept 2.0 mg administered every 8 weeks (Q8W).

Table 1: Key Efficacy Outcomes from the TENAYA and LUCERNE Trials at Year 2
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Outcome TENAYA LUCERNE

Mean Change in Best-
Corrected Visual Acuity
(BCVA) from Baseline (letters)

Faricimab +3.7 +5.0
Aflibercept +3.3 +5.2
Proportion of Patients on
) 59.0% 66.9%
Q16W Dosing at Week 112
Proportion of Patients on
74.1% 81.2%

>Q12W Dosing at Week 112

Data sourced from Khanani et al., Ophthalmology, 2024.[7][8]

These results demonstrate that faricimab, with a treat-and-extend dosing regimen, maintained
visual acuity gains that were non-inferior to aflibercept administered at a fixed Q8W interval,
with a majority of patients achieving extended dosing intervals of 12 or 16 weeks.[7][8]

Experimental Protocols

Preclinical Evaluation of Faricimab in a Laser-Induced
Choroidal Neovascularization (CNV) Model

A key preclinical model used to evaluate the anti-angiogenic activity of faricimab is the laser-
induced CNV model in cynomolgus monkeys. This model mimics the neovascular process
seen in nAMD.

Methodology:
e Animal Model: Adult male cynomolgus monkeys.

e CNV Induction: Laser photocoagulation is used to rupture Bruch's membrane in the macula
of both eyes, inducing the growth of new blood vessels from the choroid.
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o Treatment Administration: Fourteen days after laser application, animals receive a single
intravitreal injection of faricimab (30 pg or 90 pg), an anti-Ang-2 antibody (90 ug), aflibercept
(referred to as Lucentis® in the study, 30 pg), or an IgG control (90 ug) in a 50 uL volume.

o Efficacy Assessment: The severity of CNV lesions is evaluated at Day 30 using fluorescein
angiography and histopathology. The area of fluorescein leakage from the CNV lesions is
guantified to assess the extent of neovascularization.

Preclinical CNV Model Workflow

Intravitreal Injection Efficacy Assessment
[Cynomolgus Monkeys]—b Laser-Induced CNV (Day 14 post-laser) (Day 30) ]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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